molecular formula C9H20N2 B159496 2,6-Dimethyl-1-propylpiperazine CAS No. 135778-76-6

2,6-Dimethyl-1-propylpiperazine

Cat. No.: B159496
CAS No.: 135778-76-6
M. Wt: 156.27 g/mol
InChI Key: TYTITCUEUIIXNP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-propylpiperazine is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, with methyl groups at the 2 and 6 carbon positions and a propyl group attached to the nitrogen at position 1. Piperazine derivatives are widely studied for their pharmacological properties, including local anesthetic, sedative, and ataractic effects, as seen in structurally related compounds .

Properties

CAS No.

135778-76-6

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2,6-dimethyl-1-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-5-11-8(2)6-10-7-9(11)3/h8-10H,4-7H2,1-3H3

InChI Key

TYTITCUEUIIXNP-UHFFFAOYSA-N

SMILES

CCCN1C(CNCC1C)C

Canonical SMILES

CCCN1C(CNCC1C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences References
2,6-Dimethyl-1-propylpiperazine Likely C₉H₂₀N₂* ~156.27* 2,6-dimethyl; N1-propyl Reference compound for comparison
2,6-Dimethyl-1-(1-methylethyl)piperazine C₉H₂₀N₂ 156.27 2,6-dimethyl; N1-isopropyl Isopropyl substituent instead of propyl
3,5-Dimethylpiperazine (in acetildenafil analogue) C₁₉H₂₅N₅O₂ 403.47 3,5-dimethyl; integrated into a pyrazolo-pyrimidinone scaffold Positional isomer (3,5 vs. 2,6 dimethyl) and complex core structure
1-(2,6-Dichlorobenzyl)piperazine C₁₁H₁₄Cl₂N₂ 257.15 N1-(2,6-dichlorobenzyl) Bulky aromatic substituent vs. alkyl groups
N-(2,6-Dimethylphenyl)-1-piperazineacetamide C₁₅H₂₁N₃O 275.35 Acetamide linker to 2,6-dimethylphenyl Functional group variation (amide vs. alkyl chain)

*Inferred from analogous compounds in .

Key Observations:
  • Substituent Position Matters : The 2,6-dimethyl configuration in the target compound contrasts with 3,5-dimethyl isomers (e.g., ), which may alter steric hindrance and receptor binding .
  • Alkyl vs. Aromatic Groups : The propyl group in 2,6-dimethyl-1-propylpiperazine provides lipophilicity, while analogues like 1-(2,6-dichlorobenzyl)piperazine introduce aromaticity and electronic effects from chlorine substituents .
  • Functional Group Variations : The acetamide-linked derivative () demonstrates how linker groups influence solubility and bioavailability compared to direct alkylation .

Pharmacological and Functional Properties

Piperazine derivatives exhibit diverse bioactivities depending on substituents:

Local Anesthetic and Sedative Effects
  • 2,6-Dimethylphenylcarbamoyl Piperazines : Synthesized via phenylisocyanate reactions (), these compounds exhibit local anesthetic and sedative properties due to the 2,6-dimethylphenyl group, which enhances steric bulk and membrane interaction .
  • Comparison with Target Compound : The propyl group in 2,6-dimethyl-1-propylpiperazine may enhance duration of action compared to smaller substituents (e.g., methyl) by increasing metabolic stability .
Phosphodiesterase (PDE) Inhibition
  • Acetildenafil Analogues : Replacement of N-ethylpiperazine with 3,5-dimethylpiperazine () in a PDE inhibitor scaffold shows that dimethyl substitutions modulate selectivity and potency. The 2,6-dimethyl configuration in the target compound could similarly influence PDE binding .

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